

In Vitro Validation of NSC15520's Mechanism of Action: A Comparative Guide

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Compound of Interest

Compound Name: NSC15520

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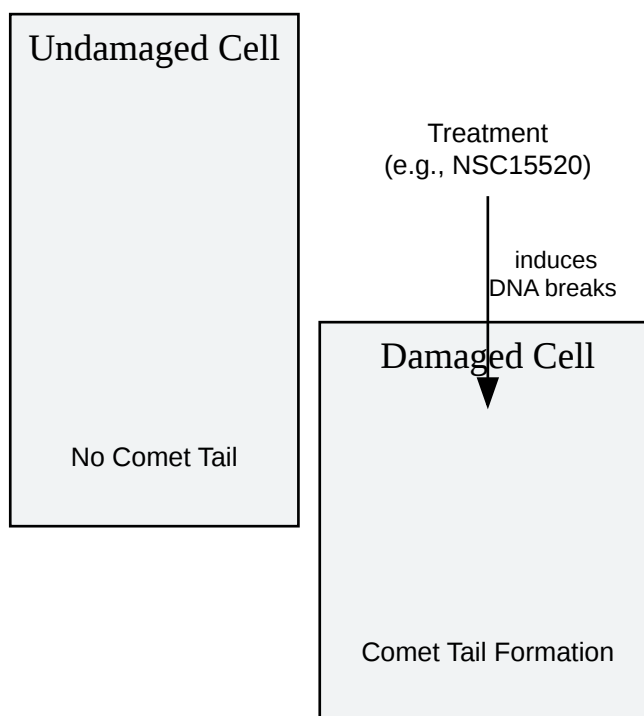
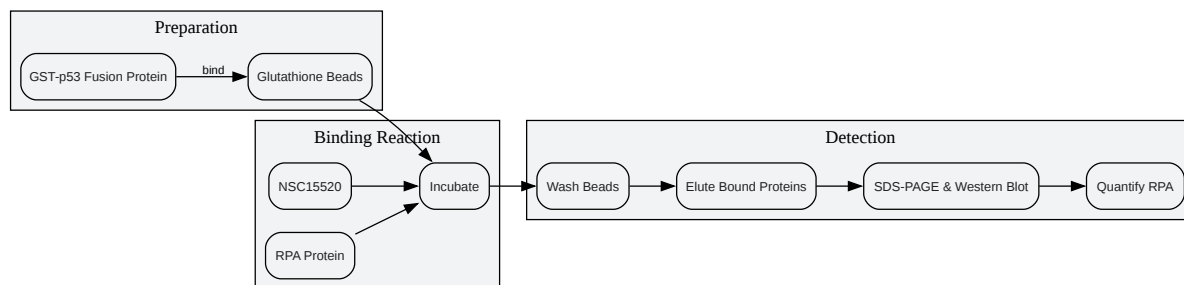
For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro performance of **NSC15520**, a small molecule inhibitor of Replication Protein A (RPA), with other alternative RPA inhibitors.

Supporting experimental data and detailed methodologies for key experiments are presented to validate its mechanism of action and facilitate comparative analysis.

Mechanism of Action of NSC15520

NSC15520 functions as a targeted inhibitor of the RPA complex, a critical component of the DNA damage response (DDR) and DNA replication machinery. Specifically, **NSC15520** targets the N-terminal domain of the RPA70 subunit (RPA70N), a key interaction hub for various proteins involved in DNA metabolism. By binding to this domain, **NSC15520** disrupts essential protein-protein interactions, leading to the destabilization of replication forks and sensitizing cancer cells to genotoxic agents. A key feature of **NSC15520**'s mechanism is its specificity; it inhibits the interaction of RPA with partner proteins, such as p53, without impeding RPA's fundamental ability to bind to single-stranded DNA (ssDNA).^{[1][2]} This targeted approach minimizes off-target effects on general DNA replication and repair processes.



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References

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- 2. Targeted inhibition of RPA reveals cytotoxic activity, synergy with chemotherapeutic DNA damaging agents and insight into cellular function - PMC [pmc.ncbi.nlm.nih.gov]
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